4-(Tert-butyl)-3,5-dinitropyridin-2-ol
Description
Properties
IUPAC Name |
4-tert-butyl-3,5-dinitro-1H-pyridin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O5/c1-9(2,3)6-5(11(14)15)4-10-8(13)7(6)12(16)17/h4H,1-3H3,(H,10,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPOGGBVZUVCNEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C(=O)NC=C1[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Tert-butyl)-3,5-dinitropyridin-2-ol typically involves the nitration of 4-(tert-butyl)pyridine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of nitro groups at the 3 and 5 positions of the pyridine ring.
Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity while minimizing by-products. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 4-(Tert-butyl)-3,5-dinitropyridin-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction of the nitro groups can lead to the formation of amino derivatives.
Substitution: The compound can participate in substitution reactions, where the nitro groups or the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like sodium borohydride can be used.
Substitution: Substitution reactions may require specific catalysts or reagents depending on the desired product.
Major Products Formed:
Oxidation: Formation of pyridine oxides.
Reduction: Formation of 4-(tert-butyl)-3,5-diaminopyridin-2-ol.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Scientific Research Applications
4-(Tert-butyl)-3,5-dinitropyridin-2-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(Tert-butyl)-3,5-dinitropyridin-2-ol involves its interaction with molecular targets such as enzymes or receptors. The nitro groups can participate in redox reactions, while the tert-butyl group can influence the compound’s steric and electronic properties, affecting its binding affinity and reactivity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key structural analogs include:
Tert-butyl 4-(6-chloro-3-nitropyridin-2-yl)piperazine-1-carboxylate (CAS 474330-06-8): Features a piperazine-carboxylate group instead of a hydroxyl, with a chlorine substituent at the 6-position .
Butylated Hydroxytoluene (BHT) (CAS 128-37-0): A phenolic antioxidant with two tert-butyl groups, highlighting the role of steric hindrance in stabilizing free radicals .
3,5-Dinitropyridin-2-ol derivatives : Lacking the tert-butyl group but sharing nitro and hydroxyl substituents, these compounds are often studied for explosive or ligand-binding properties.
Physicochemical Properties
Reactivity and Stability
- Nitro Group Effects: The 3,5-dinitro configuration in the target compound increases acidity (pKa ~4–6 estimated) compared to mono-nitro analogs. This enhances susceptibility to nucleophilic attack or redox reactions.
- Steric Effects: The tert-butyl group in the 4-position reduces steric crowding compared to BHT, where tert-butyl groups flank the reactive phenol, but still hinders π-stacking interactions .
- Stability : Unlike the piperazine derivative (stable under standard conditions ), the hydroxyl and nitro groups in the target compound may promote decomposition under heat or light.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-(tert-butyl)-3,5-dinitropyridin-2-ol, and how can reaction conditions be systematically optimized?
- Methodological Answer : Multi-step synthesis involving reductive amination or protecting-group strategies is recommended. For example, tert-butyl-containing intermediates can be synthesized using NaHB(OAc)₃ in dichloromethane (DCM) under acidic conditions (e.g., acetic acid) to control stereochemistry and reduce side reactions . Temperature optimization (e.g., maintaining 25–35°C) and real-time HPLC monitoring of reaction progress, as demonstrated in piperidine derivative synthesis, can improve yield . Systematic variation of solvents (e.g., DCM vs. THF) and reducing agents (e.g., LiAlH₄ for deprotection) should be explored to address steric hindrance from the tert-butyl group.
Q. What analytical techniques are most effective for confirming the structure and purity of this compound?
- Methodological Answer : Combine spectroscopic and crystallographic methods:
- NMR : Assign proton environments (e.g., tert-butyl singlet at ~1.4 ppm, hydroxyl proton downfield shifts due to nitro groups).
- IR : Identify nitro (1520–1350 cm⁻¹) and hydroxyl (broad ~3200 cm⁻¹) stretches.
- X-ray Diffraction : Resolve spatial arrangements of nitro and tert-butyl groups, especially if tautomerism or polymorphism is suspected .
- Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS for [M+H]⁺ ions). Cross-validate with elemental analysis for purity assessment.
Q. What are the critical safety considerations and storage protocols for handling this compound in laboratory settings?
- Methodological Answer : The compound’s nitro and phenolic groups pose oxidative and irritant hazards. Follow protocols for nitroaromatics:
- Use PPE (gloves, goggles) and work in a fume hood.
- Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent decomposition .
- Avoid prolonged exposure to light or moisture, which may accelerate degradation. Conduct stability studies via accelerated thermal testing (e.g., 40°C/75% RH for 1 month) to establish shelf-life.
Advanced Research Questions
Q. How do steric and electronic effects of the tert-butyl and nitro groups influence regioselectivity in nucleophilic substitution reactions?
- Methodological Answer : The tert-butyl group imposes steric hindrance, directing nucleophilic attack to the less hindered C-6 position of the pyridine ring. Nitro groups at C-3 and C-5 withdraw electron density, making adjacent positions (C-2/C-4) less reactive. To validate, perform kinetic studies with varying nucleophiles (e.g., thiols or amines) and monitor regioselectivity via LC-MS or ¹H-NMR. Computational modeling (DFT) can map electrostatic potential surfaces to predict reactive sites .
Q. How can contradictory spectroscopic data (e.g., NMR vs. X-ray crystallography) be resolved during structural validation?
- Methodological Answer : Contradictions often arise from dynamic processes (e.g., tautomerism) or crystal packing effects.
- Variable-Temperature NMR : Identify tautomeric equilibria (e.g., keto-enol shifts) by observing signal coalescence at elevated temperatures.
- Solid-State vs. Solution NMR : Compare X-ray data with solid-state NMR to distinguish packing artifacts from true molecular configurations.
- Paramagnetic Shift Reagents : Use europium complexes to resolve overlapping proton signals in solution .
Q. What methodologies are recommended for studying decomposition pathways under varying pH or thermal conditions?
- Methodological Answer : Conduct forced degradation studies:
- Thermal Stress : Heat samples at 50–100°C and analyze degradation products via GC-MS or HPLC-PDA.
- pH Variation : Incubate in buffered solutions (pH 1–13) and monitor nitro group reduction or hydroxyl deprotonation using UV-Vis spectroscopy.
- Oxidative Stress : Expose to H₂O₂ or O₃ to simulate radical-mediated degradation .
Q. What mechanistic insights explain the compound’s reactivity in catalytic hydrogenation or reduction reactions?
- Methodological Answer : The nitro groups are susceptible to selective reduction. Use Pd/C or Raney Ni under H₂ gas to reduce nitro to amine groups, while preserving the tert-butyl moiety. Monitor stepwise reduction intermediates (e.g., nitroso or hydroxylamine) via TLC or in-situ FTIR. For partial reduction, employ milder agents like NaBH₄/CuCl₂ to target specific nitro positions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
